N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C21H21N3O2S and its molecular weight is 379.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions .
Pharmacokinetics
The compound’s metabolism and excretion patterns are also unknown and would require further investigation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could potentially influence the compound’s action, efficacy, and stability. Specific details regarding these influences are currently unknown .
Biological Activity
N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide is a synthetic compound with notable biological activities. Its unique structural features contribute to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant studies.
Chemical Structure and Properties
The compound has the molecular formula C22H23N3O2S and a molecular weight of approximately 393.51 g/mol. It contains a thieno[3,4-c]pyrazole moiety linked to a methoxybenzamide group, which is significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C22H23N3O2S |
Molecular Weight | 393.51 g/mol |
Purity | Typically ≥ 95% |
Synthesis
The synthesis of this compound involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the thieno[3,4-c]pyrazole structure.
- Introduction of the methoxybenzamide functional group.
- Purification through techniques such as chromatography.
The compound's biological activity is primarily attributed to its ability to interact with specific cellular targets, modulating various signaling pathways. It has been shown to exhibit:
- Antimicrobial Activity : Studies indicate that compounds with similar structures possess significant antimicrobial properties against various pathogens .
- Antitumor Activity : Preliminary research suggests potential efficacy in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Case Studies and Research Findings
- Antimicrobial Effects : A study demonstrated that derivatives of thieno[3,4-c]pyrazole exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis and function .
- Antitumor Properties : In vitro assays revealed that this compound inhibited the proliferation of cancer cell lines by inducing apoptosis via the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells.
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-13-7-6-9-18(14(13)2)24-20(16-11-27-12-17(16)23-24)22-21(25)15-8-4-5-10-19(15)26-3/h4-10H,11-12H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDENXANEEVEHIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.